N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide
Description
Properties
CAS No. |
645418-14-0 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-17(18(21-20-13)15-10-6-3-7-11-15)19-16(22)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
NCVCIYLVHXMMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are fundamental in the synthesis of pyrazole derivatives. These reactions typically involve the combination of hydrazine derivatives with carbonyl compounds.
- Reactants: Hydrazine derivatives and appropriate carbonyl compounds (e.g., 2-phenylacetic acid).
- Conditions: The reaction is generally performed in the presence of a coupling agent under controlled temperature and time.
- Combine a hydrazine derivative with a substituted carbonyl compound in an organic solvent.
- Heat the mixture under reflux conditions for a specified duration.
- Allow the reaction to cool, then precipitate the product by adding water or another anti-solvent.
- Isolate and purify the product through recrystallization.
Expected Yield: Typically high yields are reported, often exceeding 80% depending on the specific conditions used.
Alkylation and Coupling Reactions
Another effective method involves alkylation followed by coupling reactions to form the desired compound.
- Reactants: A suitable pyrazole derivative and 2-phenylacetamide.
- Conditions: The reaction is conducted in a polar aprotic solvent with a base.
- Dissolve the pyrazole derivative in a polar aprotic solvent (e.g., dimethylformamide).
- Add a base such as potassium carbonate to facilitate the reaction.
- Introduce 2-phenylacetamide as a coupling agent.
- Stir the mixture at elevated temperatures until completion.
- After completion, dilute with water, extract with an organic solvent, and purify the product.
Expected Yield: Yields can vary but are generally favorable, often around 75% to 90%.
Green Chemistry Approaches
Recent advancements have introduced more environmentally friendly methods for synthesizing pyrazole derivatives.
Method Overview:
Utilizing solvents such as polyethylene glycol or performing reactions at room temperature without catalysts can enhance sustainability.
- Combine reactants in polyethylene glycol at room temperature.
- Stir until precipitation occurs.
- Filter, wash, and recrystallize from an ethanol-dioxane mixture.
Expected Yield: High yields (up to 89%) have been reported using this method, emphasizing efficiency and reduced environmental impact.
The following table summarizes the key aspects of each preparation method for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide:
| Method Type | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Condensation Reaction | Hydrazine + Carbonyl Compound | Organic Solvent | Reflux | >80 |
| Alkylation & Coupling | Pyrazole Derivative + 2-Phenylacetamide | Dimethylformamide | Elevated | 75 - 90 |
| Green Chemistry | Reactants in Polyethylene Glycol | Polyethylene Glycol | Room Temperature | Up to 89 |
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptotic pathways. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against human cancer cell lines, indicating that modifications in the pyrazole structure can enhance biological activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This suggests that this compound could be developed into a therapeutic agent for treating inflammatory diseases .
Neuroprotective Effects
Another application lies in neuroprotection. Studies have suggested that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemicals
Pesticidal Activity
This compound has shown promise as a pesticide. Its structural properties allow it to interact with biological systems in pests, leading to effective pest control. The compound's efficacy against specific insect species has been documented, supporting its potential use in agricultural applications .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of pyrazole moieties into polymer matrices can improve thermal stability and mechanical strength. Research has focused on developing polymeric materials that leverage the unique properties of pyrazole derivatives for applications in coatings and composites .
Table 1: Biological Activities of this compound
Table 2: Synthesis Pathways of Pyrazole Derivatives
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 3-Methyl-1-phenylpyrazole | Cyclocondensation | 80% |
| 5-Chloro-3-methylpyrazole | Vilsmeier-Haack reaction | 80% |
| N-(5-methyl-3-phenylyl)-2-phenyacetamine | Modified Hantzsch reaction | TBD |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Agrochemical Application
A field trial was conducted to assess the efficacy of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenyacetamine as a pesticide. The compound demonstrated a reduction in pest populations by over 70% within two weeks of application, showcasing its potential for agricultural use.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrazole-Based Acetamide Derivatives
Compound A: N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide
- Structure: Features a pyrazole ring substituted with cyano, trifluoromethylsulfinyl, and 2,6-dichloro-4-(trifluoromethyl)phenyl groups.
- Bioactivity : Exhibits insecticidal activity against Plutella xylostella with an LC₅₀ of 14.67 mg·L⁻¹ after 24 hours, outperforming fipronil (LC₅₀ = 27.24 mg·L⁻¹). The trifluoromethylsulfinyl group likely enhances lipophilicity and target binding .
- Key Difference: The presence of electron-withdrawing groups (cyano, trifluoromethylsulfinyl) and a bulky aryl substituent improves bioactivity compared to the simpler methyl and phenyl substituents in the target compound.
Compound B : N-Aryl-(heteryl)-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides
- Structure : Integrates a triazole-thioether bridge between the pyrazole core and acetamide group.
- The triazole-thioether moiety may improve metabolic stability and hydrogen-bonding interactions .
Benzothiazole-Based Acetamide Derivatives (Patent Derivatives)
Compound C : N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Compound D : N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- Structure : Replace the pyrazole core with a benzothiazole ring, substituted with trifluoromethyl, methoxy, or chlorophenyl groups.
- The benzothiazole core may enhance photostability and systemic mobility in plants .
- Key Difference : Benzothiazole derivatives prioritize electronic modulation (e.g., trifluoromethyl for electron withdrawal) and steric effects, diverging from the pyrazole-based pharmacophore of the target compound.
Hydroxyacetamide Derivatives with Antiproliferative Activity
Compound E : 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide
- Structure : Combines imidazolone and triazole-sulfanyl groups with a hydroxyacetamide terminus.
- Bioactivity : Demonstrated antiproliferative activity in cancer cell lines, attributed to the hydroxamic acid group’s metal-chelating properties and the triazole-sulfanyl linker’s role in DNA intercalation .
Data Table: Structural and Bioactivity Comparison
Discussion of Structural-Activity Relationships (SAR)
- Pyrazole Core : The pyrazole ring in the target compound and Compound A provides a planar, aromatic scaffold for target binding. Electron-donating groups (e.g., methyl in the target compound) may reduce reactivity compared to electron-withdrawing groups (e.g., CF₃SO in Compound A), which enhance insecticidal potency .
- Linker Modifications : Direct acetamide linkage (target compound) vs. triazole-thioether (Compound B) or sulfanyl (Compound E) bridges influence solubility and metabolic stability. Thioether/sulfanyl groups may prolong half-life but reduce bioavailability .
- Aryl Substituents : Bulky aryl groups (e.g., 2,6-dichloro-4-CF₃Ph in Compound A) improve target affinity, whereas simpler phenyl groups (target compound) may limit steric interactions .
Biological Activity
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C18H17N3O
Molecular Weight: 305.35 g/mol
CAS Number: 5446-52-6
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-3-phenylpyrazole with phenylacetyl chloride in the presence of a base. The reaction conditions include refluxing in an organic solvent, followed by purification through column chromatography to obtain the desired product in high yield.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant activity against several pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness. For instance, derivatives showed inhibition zones ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has indicated that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated that compounds related to this structure could significantly reduce viability in A549 lung adenocarcinoma cells, suggesting potential applications in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thus modulating various biochemical pathways involved in disease processes such as inflammation and cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-methyl-3-pheny1H-pyrazol) | Structure | Moderate antimicrobial activity |
| N-(5-methylpyrazole) | Structure | Anticancer properties observed |
| N-(5-methylpyrazol-acetamide) | Structure | Exhibits anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy : A study highlighted that derivatives similar to N-(5-methyl-3-pheny1H-pyrazol) displayed significant antibacterial effects against resistant strains, making them candidates for further development as antimicrobial agents .
- Anticancer Properties : Another investigation into the anticancer potential found that certain pyrazole derivatives, including this compound, showed promising results in reducing tumor cell viability and may contribute to new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
